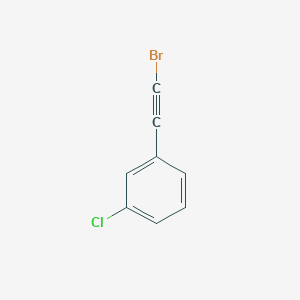

1-Bromoethynyl-3-chlorobenzene

Description

Contextualization of 1-Bromoethynyl-3-chlorobenzene within the Field of Organic Synthesis

This compound is a disubstituted aromatic compound featuring a bromoethynyl group and a chlorine atom attached to a benzene (B151609) ring at the 1 and 3 positions, respectively. This specific arrangement of functional groups makes it a highly useful intermediate in the synthesis of more complex molecules. Organic chemists utilize such building blocks to construct larger molecules piece by piece, and the distinct reactivity of each functional group on this compound can be selectively exploited.

The presence of both a bromine and a chlorine atom on the aromatic ring, along with the bromoalkyne, offers multiple sites for sequential and controlled chemical reactions. This is particularly advantageous in multi-step syntheses where precise control over which part of the molecule reacts is crucial. The compound serves as a key precursor in various coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org

Significance of Ethynyl (B1212043) and Halogen Functionalities in Molecular Design

The ethynyl (carbon-carbon triple bond) and halogen (bromo and chloro) functionalities are the cornerstones of this compound's synthetic utility.

The Ethynyl Group: The carbon-carbon triple bond is a region of high electron density, making it reactive towards a variety of reagents. wikipedia.org It can participate in addition reactions, where atoms are added across the triple bond, and it can be deprotonated to form a nucleophilic acetylide. masterorganicchemistry.commasterorganicchemistry.com Terminal alkynes, like the one that can be generated from the bromoalkyne of this compound, are especially important as they are key components in powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling. sioc-journal.cn The linear and rigid nature of the ethynyl group is also a desirable feature in molecular design, providing a well-defined and predictable geometry to larger molecules, which is important in fields like materials science and medicinal chemistry.

The Halogen Groups: The bromo and chloro substituents on the benzene ring are also highly significant. They are excellent leaving groups in a variety of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions. thieme-connect.deuni-muenchen.de These reactions are among the most powerful tools in modern organic synthesis for creating new bonds to the aromatic ring. The different reactivity of bromine versus chlorine can often be exploited to perform selective reactions at one position over the other. Furthermore, the electron-withdrawing nature of the halogens influences the reactivity of the aromatic ring itself.

The combination of these functional groups in a single molecule, as in this compound, creates a powerful and versatile synthetic intermediate. acs.org Chemists can strategically choose which functional group to react, allowing for the stepwise and controlled assembly of complex target molecules. This has led to its use in the synthesis of a wide range of organic compounds, from pharmaceuticals to advanced materials.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₄BrCl |

| Molecular Weight | 219.48 g/mol |

| CAS Number | 189596-51-2 |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethynyl)-3-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQFKKWAFNMAJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C#CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromoethynyl 3 Chlorobenzene

Strategies for the Construction of Aryl Alkynes

The creation of the carbon-carbon triple bond attached to an aromatic ring is a fundamental transformation in the synthesis of aryl alkynes.

Formation of Carbon-Carbon Triple Bonds in Halogenated Systems

The synthesis of a carbon-carbon triple bond often involves coupling reactions. nih.govresearchgate.net These reactions typically take place under specific conditions, which can include high temperatures and anhydrous, anaerobic environments. nih.govresearchgate.net However, advancements have led to the development of methods that can form these bonds at room temperature in aqueous solutions. nih.govresearchgate.net The presence of halogens on the aromatic ring can influence the reactivity and the choice of synthetic route.

Halogenation and Halogen Exchange Approaches to Substituted Phenylacetylenes

The introduction of halogen atoms onto the phenylacetylene (B144264) framework is a critical step in arriving at the target molecule. The regioselectivity of these reactions is paramount to ensure the correct placement of the bromine and chlorine atoms.

Regioselective Introduction of Bromine and Chlorine

The directing effects of the substituents on the benzene (B151609) ring govern the position of incoming electrophiles. In the case of a chloro-substituted benzene ring, the chlorine atom is an ortho-, para-director for electrophilic substitution, meaning it directs incoming groups to the positions adjacent (ortho) and opposite (para) to it. blogspot.com However, the chlorine atom also has an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic attack compared to benzene. blogspot.com This interplay of directing and activating/deactivating effects is crucial for planning a synthetic sequence. For instance, the chlorination of bromobenzene (B47551) predominantly yields para-bromochlorobenzene. doubtnut.com

Electrophilic Halogenation Techniques for Aromatic Rings

Electrophilic aromatic halogenation is a classic and widely used method for introducing halogens onto an aromatic ring. wikipedia.org This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to increase the electrophilicity of the halogen. wikipedia.orgchemguide.co.uk The catalyst polarizes the halogen molecule, creating a more potent electrophile that can be attacked by the electron-rich aromatic ring. chemguide.co.ukyoutube.com For example, benzene reacts with chlorine in the presence of a catalyst to form chlorobenzene. chemguide.co.ukdocbrown.info The reaction proceeds through an intermediate carbocation, which then loses a proton to restore aromaticity. youtube.comdocbrown.info

Recent advancements have focused on developing milder and more selective halogenation methods. For instance, N-halosuccinimides (NCS for chlorination, NBS for bromination) can be activated by strong acids like trifluoromethanesulfonic acid to halogenate even deactivated aromatic rings. organic-chemistry.org Visible light-mediated photocatalysis has also emerged as a powerful tool for the halogenation of organic compounds under mild conditions. rsc.org

Cross-Coupling Strategies in the Synthesis of Halogenated Aryl Alkynes

Cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly valuable for constructing aryl alkynes.

Palladium-Catalyzed Methodologies (e.g., Sonogashira Coupling)

The Sonogashira coupling is a highly efficient and versatile palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orglibretexts.orgwikipedia.org This reaction, often co-catalyzed by a copper(I) salt, is a cornerstone for the synthesis of aryl alkynes. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a powerful tool in organic synthesis. wikipedia.org

The general scheme for a Sonogashira coupling is as follows:

| Reactant 1 | Reactant 2 | Catalysts | Base | Product |

|---|---|---|---|---|

| Terminal Alkyne (R-C≡C-H) | Aryl/Vinyl Halide (R'-X) | Pd catalyst, Cu(I) co-catalyst | Amine (e.g., triethylamine) | Coupled Alkyne (R-C≡C-R') |

In the context of synthesizing 1-bromoethynyl-3-chlorobenzene, a plausible Sonogashira coupling approach would involve the reaction of 3-chlorophenylacetylene with a bromine source. vulcanchem.com The reactivity of the aryl halide in Sonogashira coupling generally follows the trend: I > Br > Cl. wikipedia.org

Recent research has also explored copper-free Sonogashira couplings and the use of alternative catalysts, such as those based on nickel, to effect similar transformations. researchgate.net Furthermore, transition-metal-free cross-coupling methods are an emerging area of interest. nih.gov

Below is a table summarizing various synthetic approaches that could be adapted for the synthesis of this compound, highlighting the key reagents and reaction types.

| Starting Material | Key Reagent(s) | Reaction Type | Intermediate/Product |

|---|---|---|---|

| Benzene | HNO₃, H₂SO₄; then Cl₂, FeCl₃; then Fe, HCl; then NaNO₂, HCl; then CuBr | Multi-step synthesis involving nitration, chlorination, reduction, diazotization, and Sandmeyer reaction | 1-Bromo-3-chlorobenzene |

| 3-Chloroaniline | NaNO₂, HCl; then KI | Diazotization followed by Sandmeyer-type reaction | 1-Chloro-3-iodobenzene |

| 1-Chloro-3-iodobenzene | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N | Sonogashira Coupling | 1-Chloro-3-((trimethylsilyl)ethynyl)benzene |

| 1-Chloro-3-((trimethylsilyl)ethynyl)benzene | K₂CO₃, MeOH | Desilylation | 1-Chloro-3-ethynylbenzene (3-Chlorophenylacetylene) |

| 3-Chlorophenylacetylene | N-Bromosuccinimide (NBS), AgNO₃ | Electrophilic Bromination of Terminal Alkyne | This compound |

Copper-Catalyzed Approaches to Alkyne Derivatives

Copper-catalyzed reactions are fundamental in the synthesis of alkyne derivatives, including this compound. These methods often provide mild and efficient pathways for the formation of carbon-bromine bonds at the terminal position of an alkyne.

One prominent approach is a variation of the Sonogashira coupling, which typically involves a palladium catalyst and a copper co-catalyst. In the synthesis of this compound, 3-chlorophenylacetylene can be reacted with a bromine source like copper(II) bromide (CuBr₂). This reaction is often facilitated by a palladium complex such as tetrakis(triphenylphosphine)palladium(0) and a base like triethylamine. The copper catalyst plays a crucial role in activating the terminal alkyne's C-H bond, facilitating the formation of a copper(I) acetylide intermediate, which then undergoes reaction to yield the final bromoalkyne product. Careful control of reaction conditions is necessary to minimize side reactions, particularly the homocoupling of the starting alkyne (Glaser coupling), which is also a copper-catalyzed process.

Another copper-mediated strategy is the reaction of a terminal alkyne with N-bromosuccinimide (NBS) in the presence of a catalytic amount of a silver salt like silver nitrate (B79036) (AgNO₃), often in a solvent such as acetone (B3395972) nih.gov. While silver is the primary catalyst mentioned for this specific transformation, copper(I) salts are also known to catalyze similar reactions, promoting the electrophilic substitution at the acetylenic carbon.

Halogen exchange reactions provide an alternative route, where 1-iodoethynyl-3-chlorobenzene is treated with bromine in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), in a solvent like dimethylformamide (DMF). This method can be highly efficient but requires the handling of elemental bromine.

A comparison of these synthetic routes highlights the trade-offs between yield, safety, and byproduct formation.

Table 1: Comparison of Synthetic Routes for this compound

| Method | Reagents | Typical Yield (%) | Key Challenges |

|---|---|---|---|

| Sonogashira-type Coupling | 3-Chlorophenylacetylene, CuBr₂, Pd(PPh₃)₄, Et₃N | 60–75 | Potential for homocoupling byproducts |

Electrochemical Synthetic Routes for Bromoalkynes

Electrochemical methods offer a sustainable and highly controllable alternative for the synthesis of bromoalkynes. mdpi.commdpi.comresearchgate.net These routes avoid the use of hazardous chemical brominating agents by generating the reactive bromine species in situ from stable and readily available bromide salts. mdpi.com The core principle involves the anodic oxidation of bromide ions (Br⁻) to produce bromine (Br₂) or tribromide (Br₃⁻) under controlled potential. mdpi.com

This electrochemically generated bromine then acts as the brominating agent for the alkyne substrate. The process is advantageous as it minimizes waste and allows for precise control over the reaction by tuning the applied voltage or current. mdpi.combeilstein-journals.org

A notable example demonstrates the selective synthesis of a bromoalkyne from a dibromovinyl precursor. The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene can be directed to yield either the terminal alkyne or the bromoalkyne by carefully selecting the electrolysis conditions. beilstein-journals.org Specifically, using sodium perchlorate (B79767) (NaClO₄) as the supporting electrolyte at a potential of -2.20 V selectively produces the bromoalkyne in high yield. beilstein-journals.org This illustrates the power of electrochemistry to control reaction outcomes by modifying parameters like the electrolyte and applied potential. beilstein-journals.org

Table 2: Electrochemical Synthesis of Arylalkynes from 2-(2,2-dibromovinyl)naphthalene

| Product | Supporting Electrolyte | Potential (vs SCE) | Charge (F/mol) | Yield (%) |

|---|---|---|---|---|

| 2-Ethynylnaphthalene | Et₄NBF₄ | -2.00 V | 3.0 | 80 |

| 2-(Bromoethynyl)naphthalene | NaClO₄ | -2.20 V | 2.0 | 89 |

Data from a study on the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene, illustrating the selective formation of bromoalkyne under specific conditions. beilstein-journals.org

This methodology provides a framework for the potential electrochemical synthesis of this compound, likely starting from 1-chloro-3-(2,2-dibromovinyl)benzene.

Chemo- and Regioselectivity Considerations in this compound Synthesis

The successful synthesis of this compound hinges on precise control over chemo- and regioselectivity.

Regioselectivity refers to the specific location of the chemical transformation. In the synthesis of this compound from 3-chlorophenylacetylene, the regioselectivity is inherently controlled by the starting material. The reaction occurs exclusively at the terminal sp-hybridized carbon of the ethynyl (B1212043) group, as this is the only reactive site for the desired bromination. The substitution pattern on the benzene ring (chloro at position 3) is established in the precursor and remains unchanged during the alkyne functionalization.

Chemoselectivity , the ability to react with one functional group in the presence of others, is a more complex challenge. The substrate, 3-chlorophenylacetylene, contains multiple potentially reactive sites: the terminal C-H bond, the triple bond, and the C-Cl bond on the aromatic ring.

In copper-catalyzed approaches , the catalyst's primary role is to selectively activate the acetylenic C-H bond, making it susceptible to electrophilic bromination while leaving the aromatic C-Cl bond and the triple bond's π-system intact. A significant chemoselective challenge is preventing the copper-catalyzed homocoupling of the alkyne (Glaser coupling), which would lead to the formation of 1,4-bis(3-chlorophenyl)buta-1,3-diyne. This is typically managed by optimizing reaction conditions such as catalyst loading, temperature, and reaction time.

In electrochemical routes , chemoselectivity is achieved by fine-tuning the electrode potential. The potential can be set to a value sufficient to oxidize the bromide ions to bromine but insufficient to oxidize other functional groups within the molecule. beilstein-journals.org This precise control prevents unwanted side reactions like the oxidation of the aromatic ring or the alkyne itself, ensuring that the electro-generated bromine reacts selectively with the terminal alkyne position. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 1 Bromoethynyl 3 Chlorobenzene

Reactions Involving the Ethynyl (B1212043) Moiety.

The bromoethynyl group is the most reactive site of the molecule under many conditions. The high electron density of the π-systems in the triple bond allows for reactions with electrophiles, while the polarization induced by the terminal bromine atom also permits nucleophilic attacks and participation in cycloaddition reactions.

Hydrofunctionalization Reactions of Aryl Alkynes (e.g., Hydrodeuteration, Hydrosilylation).

Hydrofunctionalization reactions of aryl alkynes, such as 1-bromoethynyl-3-chlorobenzene, involve the addition of an H-Y molecule (where Y can be a deuterium (B1214612), silyl, or other group) across the triple bond. These reactions are powerful tools for the selective synthesis of substituted vinyl compounds.

Detailed Research Findings: Copper-catalyzed transfer hydrodeuteration is a notable method for the reduction of aryl alkynes to the corresponding deuterated alkanes. This process typically utilizes commercially available deuterated alcohols or silanes as the deuterium source. Mechanistic studies suggest that the reaction proceeds through a cis-alkene intermediate. This methodology allows for high levels of deuterium incorporation in both terminal and internal aryl alkynes. For a terminal alkyne like this compound, this reaction would lead to the saturation of the triple bond with deuterium atoms.

Similarly, hydrosilylation involves the addition of a silicon-hydride bond across the alkyne. This reaction can be catalyzed by various transition metals and is a key method for producing vinylsilanes, which are versatile intermediates in organic synthesis. The regioselectivity and stereoselectivity of the addition are highly dependent on the choice of catalyst and the steric and electronic properties of the substituents on the alkyne.

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond.

The carbon-carbon triple bond of the ethynyl group is an electron-rich region, making it susceptible to attack by electrophiles. Conversely, the inductive effect of the terminal bromine atom renders the alkyne electron-deficient, allowing for nucleophilic additions.

Electrophilic Addition: In an electrophilic addition reaction, an electrophile (E+) is attacked by the π-electrons of the alkyne. libretexts.orglibretexts.org This initially forms a vinyl cation intermediate, which is then attacked by a nucleophile. libretexts.orglibretexts.org For this compound, the addition of an electrophile like HBr would proceed with the electrophilic hydrogen adding to one of the sp-hybridized carbons. The resulting carbocation intermediate is then attacked by the bromide ion. The regioselectivity of this addition is influenced by the electronic effects of both the bromo and the 3-chlorophenyl substituents.

Nucleophilic Addition: The presence of the electronegative bromine atom on the alkyne polarizes the triple bond, making the carbon atom adjacent to the bromine partially positive and thus susceptible to attack by nucleophiles. This reaction, often proceeding via a conjugate (Michael) addition mechanism, is particularly effective with soft nucleophiles. The nucleophile attacks the β-carbon (the one bonded to the phenyl ring), with the π-electrons shifting towards the α-carbon, which can then be protonated or react with another electrophile.

Cycloaddition Chemistry of Substituted Phenylacetylenes.

Substituted phenylacetylenes are excellent substrates for cycloaddition reactions, where they can react with other unsaturated molecules to form new cyclic structures. wikipedia.org The bromoethynyl group in this compound makes it an electron-deficient alkyne, enhancing its reactivity as a dipolarophile or dienophile.

[3+2] Cycloadditions: This class of reaction, also known as 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org A prominent example is the Huisgen cycloaddition, where an azide (B81097) reacts with an alkyne to yield a triazole. organic-chemistry.org Research on 1-haloalkynes has shown that they are reactive partners in ruthenium-catalyzed cycloadditions with 1,3-dipoles like organic azides and nitrile oxides. nih.govnih.gov For instance, the reaction of a 1-bromoalkyne with an organic azide regioselectively produces 5-halo-1,2,3-triazoles. nih.govnih.gov

[4+2] Cycloadditions: In the Diels-Alder reaction, the alkyne can serve as the dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the bromoethynyl and 3-chlorophenyl groups increases the dienophilic character of the alkyne in this compound, facilitating its reaction with electron-rich dienes. These reactions can be used to construct highly substituted benzene (B151609) derivatives. oregonstate.edu

Reactivity of the Halogen Substituents on the Aromatic Ring.

The chlorine atom attached directly to the benzene ring exhibits reactivity characteristic of aryl halides, primarily related to aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. ncert.nic.inucsb.eduvedantu.com A key requirement for this pathway is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.

Detailed Research Findings: In the case of this compound, the leaving group is the chlorine atom at the C3 position. The bromoethynyl group at the C1 position is an electron-withdrawing group due to the electronegativity of the sp-hybridized carbons and the bromine atom. However, it is located meta to the chlorine atom. This meta-relationship is crucial; it prevents the electron-withdrawing group from effectively stabilizing the negative charge of the Meisenheimer complex via resonance. The negative charge developed during the nucleophilic attack at C3 would be localized at positions C2, C4, and C6, none of which allow for delocalization onto the bromoethynyl substituent. Consequently, this compound is expected to be largely unreactive towards the SNAr addition-elimination pathway under standard conditions.

| Position of Electron-Withdrawing Group (EWG) Relative to Leaving Group (LG) | Resonance Stabilization of Meisenheimer Complex | Predicted SNAr Reactivity |

| Ortho | Yes | High |

| Para | Yes | High |

| Meta | No | Low / Unreactive |

Electrophilic Aromatic Substitution (EAS) Directing Effects and Patterns.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents on the ring determine the rate of reaction and the position of the incoming electrophile. wikipedia.org This is known as the directing effect. chemistrytalk.orgpressbooks.pub

Detailed Research Findings: this compound has two substituents whose directing effects must be considered:

Chloro Group (-Cl): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I). libretexts.org However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance (+M effect) to stabilize the cationic intermediate (sigma complex) when attack occurs at these positions. pressbooks.pubmakingmolecules.com The chloro group at C3 will direct incoming electrophiles to positions C2, C4, and C6.

Bromoethynyl Group (-C≡CBr): The alkyne moiety is an electron-withdrawing group due to the high s-character of the sp-hybridized carbons. This effect is amplified by the electronegative bromine atom. As a strong electron-withdrawing group, the bromoethynyl substituent is deactivating and acts as a meta-director. wikipedia.org The bromoethynyl group at C1 will therefore direct incoming electrophiles to position C5 (as C3 is already substituted).

When both groups are considered, their directing effects must be combined. The chloro group directs to C2, C4, and C6, while the bromoethynyl group directs to C5. To predict the final substitution pattern, the stability of the cationic sigma complex for attack at each available position (C2, C4, C5, C6) is analyzed. Attack at positions ortho or para to the substituents (C2, C4, C6) would place a partial positive charge on a carbon atom directly bonded to one of the deactivating groups (C1 or C3), which is highly destabilizing. In contrast, attack at the C5 position, which is meta to both substituents, avoids this unfavorable arrangement. Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C5 position.

| Available Position for EAS | Directed by -Cl (C3) | Directed by -C≡CBr (C1) | Stability of Sigma Complex | Predicted Outcome |

| C2 | Ortho | Ortho | Destabilized | Minor Product |

| C4 | Ortho | Para | Destabilized | Minor Product |

| C5 | Meta | Meta | Most Stable | Major Product |

| C6 | Para | Ortho | Destabilized | Minor Product |

Cross-Coupling Reactions of this compound

This compound is a versatile substrate for various cross-coupling reactions, primarily due to the presence of the reactive carbon-bromine bond at the sp-hybridized carbon of the ethynyl group. This functionality allows for the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation, and this compound serves as an effective electrophilic partner. wikipedia.orgnih.gov The Suzuki-Miyaura, Negishi, and Stille reactions are prominent examples.

Suzuki-Miyaura Coupling: This reaction couples the haloalkyne with an organoboron compound, typically a boronic acid or ester. nih.gov The process is valued for its mild conditions and the low toxicity of boron-containing reagents. nih.govillinois.edu For this compound, the reaction would selectively occur at the C(sp)-Br bond, leaving the C(sp²)-Cl bond on the aromatic ring intact, a common feature in the coupling of dihalogenated compounds. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.org This method is known for its high functional group tolerance and reactivity, allowing for the coupling of sp, sp², and sp³ carbon atoms. wikipedia.org A palladium or nickel catalyst facilitates the reaction between this compound and the organozinc compound. wikipedia.orgorganic-chemistry.org

Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with the organic halide. wikipedia.org This reaction is notable for its tolerance of a wide array of functional groups. uwindsor.ca Organostannanes are stable to air and moisture, though they are also associated with high toxicity. wikipedia.orglibretexts.org The reaction of this compound would proceed with an organotin reagent in the presence of a palladium catalyst. wikipedia.org

| Reaction Name | Nucleophilic Partner (R'-M) | Catalyst (Typical) | General Product Structure |

| Suzuki-Miyaura | R'-B(OH)₂ or R'-B(OR)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | 3-ClC₆H₄-C≡C-R' |

| Negishi | R'-ZnX | Pd(P(t-Bu)₃)₂, Ni(acac)₂ | 3-ClC₆H₄-C≡C-R' |

| Stille | R'-Sn(Alkyl)₃ | Pd(PPh₃)₄ | 3-ClC₆H₄-C≡C-R' |

Nickel-catalyzed reductive cross-coupling reactions represent a powerful method for C-C bond formation, often utilizing more earth-abundant nickel in place of palladium. organic-chemistry.org These reactions can couple two different electrophiles, such as an aryl halide and an alkyl halide. rsc.org In the context of this compound, the activated alkyne can participate in reductive arylation processes. For instance, a nickel-catalyzed reductive cross-coupling could involve the reaction of an aryl halide with the bromoalkyne in the presence of a reducing agent like zinc dust or magnesium. organic-chemistry.orgchemrxiv.org Mechanistic studies suggest that such reactions can proceed through the formation of radical intermediates. nih.gov This methodology provides a route to synthesize α-aryl alkynes and other functionalized structures. chemrxiv.orgnih.gov

The catalytic cycles of the Suzuki-Miyaura, Negishi, and Stille reactions are generally understood to proceed through three key elementary steps. wikipedia.orgresearchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (this compound) to a low-valent metal center, typically Pd(0). uwindsor.caresearchgate.net This step involves the cleavage of the C(sp)-Br bond and the formation of a new organopalladium(II) complex. acs.orgnih.gov The oxidation state of the palladium increases from 0 to +2. libretexts.org For dihalogenated substrates, the oxidative addition typically occurs selectively at the more reactive C-Br bond over the less reactive C-Cl bond. rsc.org

Transmetalation: In this step, the organic group from the organometallic nucleophile (e.g., organoboron, -zinc, or -tin) is transferred to the palladium(II) center, displacing the halide. wikipedia.orgillinois.edu The precise mechanism of transmetalation can be complex and may depend on the specific reaction conditions, such as the base and solvent used. nih.govdntb.gov.ua In the Suzuki-Miyaura reaction, for example, the transmetalation can proceed through a boronate pathway or an oxo-palladium pathway. nih.govdntb.gov.ua This step results in a diorganopalladium(II) intermediate.

Reductive Elimination: This is the final, product-forming step of the cycle. libretexts.org The two organic ligands on the palladium(II) center couple, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. acs.orgwikipedia.org For reductive elimination to occur, the two groups to be coupled must be positioned cis to each other on the metal center. libretexts.orgwikipedia.org The rate of reductive elimination is influenced by factors such as the electron density at the metal center and steric hindrance. libretexts.org

| Mechanistic Step | Description | Change in Pd Oxidation State |

| Oxidative Addition | This compound reacts with Pd(0), breaking the C-Br bond. | 0 → +2 |

| Transmetalation | The organic group from the nucleophile replaces the bromide on the Pd center. | No Change (+2) |

| Reductive Elimination | The two organic groups couple, forming the product and regenerating Pd(0). | +2 → 0 |

Radical Reactions Involving Halogenated Aryl Alkynes

Halogenated aryl alkynes can participate in radical reactions, often initiated by heat or light. libretexts.orgyoutube.com A common radical initiator is Azobisisobutyronitrile (AIBN). libretexts.org The reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org For this compound, radical reactions could involve the homolytic cleavage of the C-Br bond or additions across the alkyne π-system. For instance, radical bromination using N-bromosuccinimide (NBS), often initiated by light or a radical initiator, could potentially occur at positions adjacent to the benzene ring if an alkyl substituent were present. youtube.com The tributyltin radical, generated from tributyltin hydride (Bu₃SnH), is a key reagent in many radical chain processes, acting as a chain propagating radical. libretexts.org

Studies on Chemo- and Regioselectivity in Transformations of this compound

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site of the reaction. researchgate.netslideshare.net In this compound, the presence of two distinct halogen atoms—a bromine on an sp-hybridized carbon and a chlorine on an sp²-hybridized carbon—presents a significant question of chemoselectivity, particularly in cross-coupling reactions.

In palladium-catalyzed reactions like the Suzuki-Miyaura and Stille couplings, the C(sp)-Br bond is significantly more reactive towards oxidative addition than the C(sp²)-Cl bond. rsc.orgnih.gov This difference in reactivity is attributed to the weaker C-Br bond compared to the C-Cl bond and the different hybridization of the carbon atoms. Consequently, cross-coupling reactions can be performed with high chemoselectivity at the bromoethynyl group, leaving the chlorophenyl moiety intact for potential subsequent functionalization. researchgate.netrsc.org

Regioselectivity is also a key consideration. For example, in addition reactions to the alkyne, the regiochemical outcome (i.e., which carbon of the alkyne the new group attaches to) would be influenced by the electronic effects of the 3-chlorophenyl group and any steric factors. researchgate.net Careful selection of catalysts and reaction conditions is crucial for controlling both chemo- and regioselectivity in the transformations of polyfunctionalized molecules like this compound. uwindsor.ca

Advanced Spectroscopic and Computational Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

The ¹H NMR spectrum is expected to show signals in the aromatic region, characteristic of the protons on the benzene (B151609) ring. The substitution pattern (1,3-disubstituted) will lead to a complex splitting pattern due to spin-spin coupling between the non-equivalent aromatic protons. The chemical shifts are influenced by the electronic effects of both the bromoethynyl and the chloro substituents.

The ¹³C NMR spectrum provides information on all eight carbon atoms in the molecule. The carbons of the ethynyl (B1212043) group are expected to resonate at characteristic chemical shifts, while the aromatic carbons will appear in the typical downfield region for benzene derivatives. The "heavy atom effect" of bromine can influence the chemical shift of the carbon to which it is attached.

Predicted ¹H NMR Data for 1-Bromoethynyl-3-chlorobenzene

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.5 - 7.6 | Singlet (or narrow triplet) |

| H-4 | 7.3 - 7.4 | Doublet of doublets |

| H-5 | 7.2 - 7.3 | Triplet |

| H-6 | 7.4 - 7.5 | Doublet of doublets |

Note: These are estimated values and the actual spectrum may vary. The multiplicity is predicted based on expected coupling patterns.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-Br) | ~123 |

| C-2 | ~132 |

| C-3 (C-Cl) | ~135 |

| C-4 | ~129 |

| C-5 | ~130 |

| C-6 | ~131 |

| C≡C-Br | ~80 |

| C≡C-Ph | ~85 |

Note: These are estimated values and are subject to variation based on the computational method and solvent effects.

X-ray Crystallography of Related Halogenated Alkyne Structures.

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported, analysis of closely related halogenated alkyne structures reveals important trends in their crystal packing.

Studies on bromo- and fluoro-substituted ethynylbenzenes have demonstrated that halogen and ethynyl substituents on 1,4- and 1,3,5-substituted benzene rings can be interchanged without significant alterations to their average solid-state structures rsc.org. This suggests that shape complementarity can be as crucial as specific intermolecular interactions in determining the crystal packing of these molecules rsc.org.

In the crystal structures of these related compounds, various non-covalent interactions, such as halogen bonding (C-X···π and C-X···X), π-π stacking, and C-H···π interactions, are often observed. These interactions play a significant role in the supramolecular assembly of the molecules in the crystal lattice. For this compound, it is anticipated that similar interactions would govern its solid-state architecture. The presence of both a bromine and a chlorine atom, along with the ethynyl group, offers multiple sites for potential halogen bonding and other weak intermolecular forces.

Crystallographic Data for a Related Compound: (Bromoethynyl)benzene

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.98 |

| b (Å) | 7.65 |

| c (Å) | 14.89 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data obtained from the Crystallography Open Database (COD) for a related structure. This serves as an illustrative example of the type of data obtained from X-ray crystallography.

Application of Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Analysis.

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides exquisitely precise information about the rotational constants of a molecule, which are directly related to its moments of inertia. This precision allows for the unambiguous determination of molecular structures and the differentiation between isotopic species (isotopologues).

For a molecule like this compound, which contains two different halogen atoms, bromine and chlorine, each with two stable isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), MRR spectroscopy would be a powerful tool for isotopic analysis. The presence of these different isotopes results in multiple distinct isotopologues, each with a unique set of rotational constants and, consequently, a unique rotational spectrum.

The analysis of the rotational spectra of these isotopologues allows for the precise determination of the substitution coordinates of the halogen atoms within the molecule's principal axis system. This provides an independent and highly accurate method for structural verification. A study on the rotational spectrum of 1-chloro-4-fluorobenzene, for instance, successfully resolved the spectra for both the ³⁵Cl and ³⁷Cl isotopomers, leading to precise rotational constants for each csus.edu. A similar approach could be applied to this compound to resolve the spectra of its four main isotopologues.

Stable Isotopes of Bromine and Chlorine

| Isotope | Natural Abundance (%) |

| ⁷⁹Br | 50.69 |

| ⁸¹Br | 49.31 |

| ³⁵Cl | 75.77 |

| ³⁷Cl | 24.23 |

The relative intensities of the rotational transitions for the different isotopologues in the MRR spectrum would be directly proportional to their natural abundances, providing a clear signature for the presence and isotopic composition of the halogen atoms in the molecule.

Applications in Advanced Organic Synthesis and Materials Science Research

1-Bromoethynyl-3-chlorobenzene as a Versatile Synthetic Intermediate

This compound is a highly versatile intermediate in organic synthesis, primarily owing to its participation in a variety of cross-coupling reactions. The bromoalkyne moiety is a key functional group that readily engages in palladium-catalyzed reactions such as the Sonogashira and Suzuki-Miyaura couplings. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the facile introduction of aryl, vinyl, or other organic substituents at the ethynyl (B1212043) position.

In a typical Sonogashira coupling, the carbon-bromine bond of the ethynyl group reacts with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of unsymmetrical diynes and a wide array of more complex conjugated systems. The reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it a powerful tool for molecular construction. beilstein-journals.orgmdpi.comorganic-chemistry.org

Similarly, the bromoethynyl group can participate in Suzuki-Miyaura coupling reactions with organoboron compounds. nih.gov This palladium-catalyzed reaction is highly efficient for the formation of carbon-carbon bonds between the sp-hybridized carbon of the alkyne and sp2-hybridized carbons of aryl or vinyl boronates. The versatility of this reaction allows for the synthesis of a diverse range of substituted alkynes, which are important structural motifs in many biologically active molecules and functional materials.

The presence of the chloro substituent on the benzene (B151609) ring provides an additional site for functionalization. The chlorine atom is less reactive than the bromine on the alkyne, allowing for selective reactions at the bromoethynyl position while leaving the chloro group intact for subsequent transformations. This orthogonal reactivity is a key feature that enhances the utility of this compound as a versatile synthetic intermediate.

Role as a Building Block in the Synthesis of Complex Organic Molecules

The capacity of this compound to undergo sequential and selective cross-coupling reactions makes it an invaluable building block for the assembly of complex organic molecules. Its rigid ethynyl linker and the potential for further functionalization on the aromatic ring allow for the precise construction of intricate molecular architectures.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in various classes of bioactive compounds. The arylethynyl scaffold is a common feature in many pharmaceuticals and agrochemicals. For instance, the Sonogashira coupling, a primary reaction for this compound, is a widely employed strategy in the synthesis of biologically active molecules. mdpi.com

The general strategy for incorporating this building block would involve an initial cross-coupling reaction at the bromoethynyl position to introduce a desired substituent. The resulting product, now containing a new carbon-carbon bond and a persistent chloro-substituent, can then undergo further modifications. This step-wise approach allows for the controlled and predictable assembly of complex structures.

Integration into the Development of Functionally Modified Materials

The conjugated nature of the arylethynyl unit makes this compound an attractive monomer for the synthesis of functional organic materials, particularly conjugated polymers. These materials are of significant interest due to their unique electronic and photophysical properties, which make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Poly(arylene ethynylene)s (PAEs) are a class of conjugated polymers that can be synthesized using monomers like this compound. The polymerization is typically achieved through step-growth polycondensation reactions, such as the Sonogashira coupling of the bromoethynyl group with a di-alkyne or another di-halide comonomer. The resulting polymers possess a rigid rod-like structure with extended π-conjugation along the polymer backbone, which is crucial for efficient charge transport and luminescence.

The presence of the chloro substituent on the phenyl ring of the monomer unit can be used to fine-tune the properties of the resulting polymer. The electronic nature of the substituent can influence the HOMO and LUMO energy levels of the polymer, thereby affecting its optical and electronic characteristics. Furthermore, the chloro group can serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the material's properties for specific applications. For example, such derivatives find use in the development of organic semiconductors and fluorescent probes. vulcanchem.com

Precursor for Diversified Organic Scaffolds

Beyond its role in linear extensions and polymer synthesis, this compound serves as a precursor for a variety of diversified organic scaffolds, including heterocyclic compounds and fused aromatic systems. The reactive alkyne functionality is amenable to a range of cyclization and annulation reactions.

For instance, the internal alkyne generated after an initial coupling reaction can undergo intramolecular cyclization reactions to form various heterocyclic systems. Depending on the nature of the substituents and the reaction conditions, this can lead to the formation of furans, pyrroles, indoles, and other important heterocyclic motifs. These scaffolds are prevalent in medicinal chemistry and are core components of many pharmaceutical agents.

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing greener and more sustainable methods for the synthesis of haloalkynes, potentially utilizing recyclable catalysts and avoiding the use of harsh reagents. nih.gov The development of one-pot procedures that combine halogenation and subsequent coupling reactions is also a key area of interest.

Exploration of Advanced Catalytic Systems for Transformations

The discovery of new and more efficient catalytic systems for the transformation of haloalkynes is a continuous goal. This includes the development of catalysts that are more robust, operate under milder conditions, and exhibit higher selectivity. Research into copper-free Sonogashira-type reactions and the use of earth-abundant metal catalysts are active fields of study.

Integrated Experimental and Computational Approaches for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving haloalkynes can be achieved through a combination of experimental studies and computational modeling. nih.govacs.org Such studies can help in the rational design of new catalysts and the prediction of reaction outcomes, leading to more efficient and selective synthetic methods.

Expanding the Scope of Chemical Applications in Emerging Interdisciplinary Fields

The unique properties of molecules derived from 1-Bromoethynyl-3-chlorobenzene suggest potential applications in emerging fields such as chemical biology, nanotechnology, and supramolecular chemistry. For instance, its use in bioconjugation via click chemistry or in the synthesis of molecular wires and switches represents exciting future possibilities.

Q & A

Q. What are the critical safety protocols for handling 1-Bromoethynyl-3-chlorobenzene in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile or neoprene gloves (tested per EN ISO 374 standards), chemical-resistant lab coats, and safety goggles. Ensure adequate ventilation to avoid inhalation exposure .

- Storage : Store in a cool (<25°C), dry, UV-protected environment, away from incompatible materials like strong oxidizers, acids, or bases. Use airtight containers to prevent moisture absorption .

- Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and dispose of as hazardous waste. Avoid dust generation during cleanup .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and consult an ophthalmologist. Do not induce vomiting if ingested; seek medical attention .

Q. How can researchers validate the purity of this compound using spectroscopic techniques?

Methodological Answer:

- GC-MS : Use helium as a carrier gas with a nonpolar column (e.g., DB-5) to analyze volatile impurities. Compare retention times to standards .

- NMR Spectroscopy : H NMR (CDCl₃, 400 MHz) should show characteristic peaks: δ 7.4–7.6 (aromatic protons), δ 3.2 (ethynyl proton). C NMR can confirm the bromoethynyl group (C-Br at ~90 ppm) .

- Elemental Analysis : Verify %C, %H, and %Br compliance with theoretical values (e.g., C₈H₄BrCl: C 43.78%, H 1.83%, Br 36.36%) .

Advanced Research Questions

Q. What strategies minimize side reactions when using this compound in Sonogashira coupling reactions?

Methodological Answer:

- Catalyst Optimization : Use Pd(PPh₃)₂Cl₂/CuI with triethylamine as a base to enhance coupling efficiency. Avoid excess palladium, which may promote homocoupling .

- Solvent Selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C improves solubility and reaction kinetics. Ensure anhydrous conditions to prevent hydrolysis of the ethynyl group .

- Substrate Pre-treatment : Purify starting materials via column chromatography (silica gel, hexane/ethyl acetate) to remove protic impurities that deactivate catalysts .

Q. How does the electron-withdrawing ethynyl group in this compound influence its reactivity in cross-coupling vs. halogenated aromatics?

Methodological Answer:

- Enhanced Electrophilicity : The ethynyl group increases the electrophilic character of the adjacent bromine, accelerating oxidative addition in Pd-catalyzed reactions compared to chloro- or fluoro-substituted analogs .

- Steric Effects : The linear ethynyl moiety reduces steric hindrance at the reaction site, favoring nucleophilic attack in SNAr reactions. Compare with bulkier substituents (e.g., methyl groups) that slow kinetics .

- Electronic vs. Steric Trade-offs : DFT calculations (e.g., Gaussian 16) can model charge distribution and predict regioselectivity in multi-component systems .

Data Contradictions and Mitigation

Q. How should researchers address discrepancies in reported log KOW values for halogenated aromatics like this compound?

Methodological Answer:

- Experimental Validation : Use shake-flask or HPLC methods to measure log KOW. For example, dissolve the compound in octanol/water (1:1), equilibrate for 24 hrs, and quantify phases via UV-Vis .

- Literature Comparison : Existing data for 3-Bromochlorobenzene (log KOW = 3.7) suggests moderate hydrophobicity, but ethynyl substitution may increase log KOW by ~0.5 units due to reduced polarity .

- QSAR Models : Apply quantitative structure-activity relationship (QSAR) tools like EPI Suite to predict log KOW and cross-validate with experimental results .

Environmental and Stability Considerations

Q. What are the environmental persistence metrics for this compound, and how should waste be managed?

Methodological Answer:

- Biodegradation : No data available, but structural analogs (e.g., 3-Bromochlorobenzene) show low biodegradability. Assume persistence and avoid aqueous discharge .

- Soil Mobility : High log KOW (estimated ~4.2) indicates strong adsorption to organic matter. Use activated carbon filtration for wastewater treatment .

- Disposal : Incinerate at >1,000°C with scrubbers to prevent brominated dioxin formation. Collect lab waste in halogen-resistant containers labeled "halogenated organic waste" .

Synthetic Methodology

Q. What optimized conditions yield high-purity this compound from precursor intermediates?

Methodological Answer:

- Step 1 : Bromination of 3-chlorophenylacetylene using N-bromosuccinimide (NBS) in CCl₄ under UV light (yield: 75–80%) .

- Step 2 : Purify via fractional distillation (bp 120–125°C at 10 mmHg) or recrystallization from ethanol/water (1:3) .

- Quality Control : Monitor by TLC (hexane:ethyl acetate = 9:1, Rf ≈ 0.6) and GC-MS for residual solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.